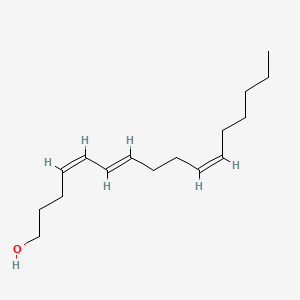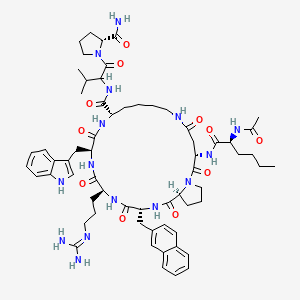
Tcmcb07
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tcmcb07 is a cyclic nonapeptide peptide that acts as a melanocortin receptor 4 antagonist. It has shown significant potential in treating cachexia, a debilitating condition characterized by severe weight loss, muscle atrophy, and fatigue, often associated with chronic illnesses such as cancer and chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tcmcb07 involves the formation of a cyclic nonapeptide structure. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the nonapeptide structure. The reaction conditions often involve the use of coupling reagents like HBTU or HATU and protecting groups to ensure the correct sequence and structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization. The scalability of SPPS makes it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
Tcmcb07 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU
Protecting Groups: Fmoc, Boc
Cyclization Agents: EDC, DIC
Major Products Formed
The major product formed is the cyclic
Properties
Molecular Formula |
C63H87N15O11 |
|---|---|
Molecular Weight |
1230.5 g/mol |
IUPAC Name |
(3S,11S,14S,17S,20R,23S)-3-[[(2S)-2-acetamidohexanoyl]amino]-N-[1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-20-(naphthalen-2-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide |
InChI |
InChI=1S/C63H87N15O11/c1-5-6-19-44(70-37(4)79)55(82)75-49-34-52(80)67-27-12-11-21-45(57(84)76-53(36(2)3)62(89)77-29-14-23-50(77)54(64)81)71-59(86)48(33-41-35-69-43-20-10-9-18-42(41)43)73-56(83)46(22-13-28-68-63(65)66)72-58(85)47(74-60(87)51-24-15-30-78(51)61(49)88)32-38-25-26-39-16-7-8-17-40(39)31-38/h7-10,16-18,20,25-26,31,35-36,44-51,53,69H,5-6,11-15,19,21-24,27-30,32-34H2,1-4H3,(H2,64,81)(H,67,80)(H,70,79)(H,71,86)(H,72,85)(H,73,83)(H,74,87)(H,75,82)(H,76,84)(H4,65,66,68)/t44-,45-,46-,47+,48-,49-,50+,51-,53?/m0/s1 |
InChI Key |
MBDALAXLRYJVAO-YIHQDKBISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCC[C@@H]7C(=O)N)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


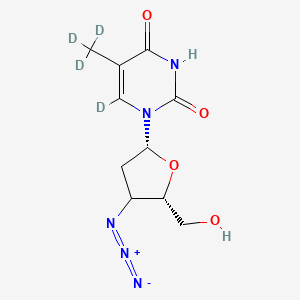
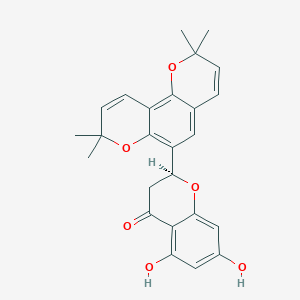
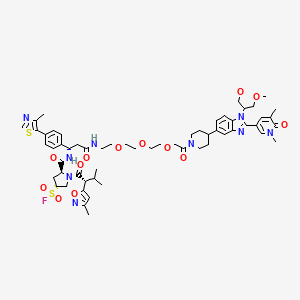

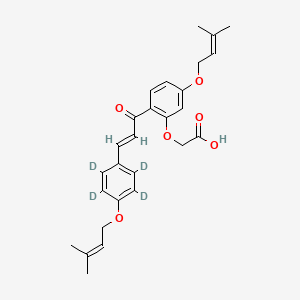
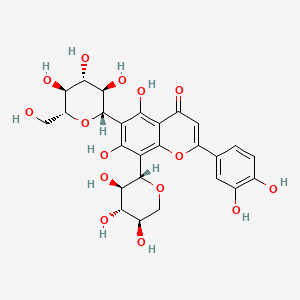
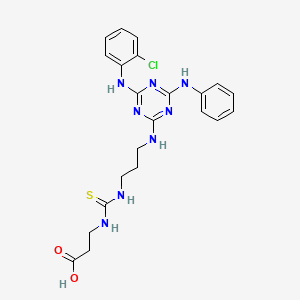

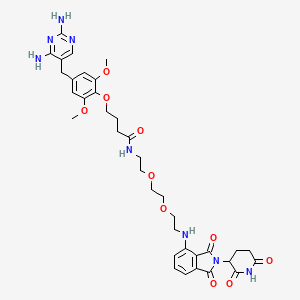
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
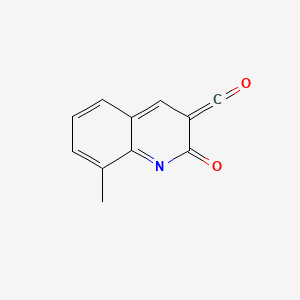

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
